4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or a pyridine halide.
Attachment of the Chlorinated Dimethoxyphenyl Group: The chlorinated dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a chlorinated dimethoxybenzene derivative reacts with the triazole-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, the employment of continuous flow reactors, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyamphetamine: A psychedelic drug with a similar chlorinated dimethoxyphenyl group.
4-bromo-2,5-dimethoxyamphetamine: Another psychedelic compound with a brominated dimethoxyphenyl group.
2,5-dimethoxy-4-methylamphetamine: A compound with a methylated dimethoxyphenyl group.
Uniqueness
4-(4-chloro-2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole and pyridine rings, which are not found in the similar compounds listed above. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13ClN4O2S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-(4-chloro-2,5-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13ClN4O2S/c1-21-12-8-11(13(22-2)7-10(12)16)20-14(18-19-15(20)23)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,19,23) |
InChI Key |
IDWOTDUFJLAIQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=NC=C3)OC)Cl |
Origin of Product |
United States |
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